molecular formula C12H8N5O7P B1589681 Bis(4-Nitrophenyl) phosphorazidate CAS No. 51250-91-0

Bis(4-Nitrophenyl) phosphorazidate

Cat. No.: B1589681
CAS No.: 51250-91-0
M. Wt: 365.19 g/mol
InChI Key: XNXROBVMVVUMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-Nitrophenyl) phosphorazidate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a phosphorazidate moiety. This compound is notable for its use in organic synthesis, particularly in the formation of azides from alcohols. Its structure includes a phosphorus atom bonded to three nitrogen atoms, forming an azide group, and two 4-nitrophenyl groups.

Mechanism of Action

Target of Action

Bis(4-Nitrophenyl) Phosphorazidate, also known as Bis(p-nitrophenyl) Azidophosphonate, is a synthetic reagent used in various chemical reactions . Its primary targets are the hydroxyl groups of alcohols and hexopyranoses, which it converts into corresponding alkyl azides and glycosyl azides, respectively .

Mode of Action

This compound interacts with its targets through a process known as azidation . This involves the conversion of hydroxyl groups to azides, a reaction that is facilitated by the presence of a base such as DBU . The compound has been found to be more effective than Diphenyl Phosphorazidate (DPPA) in this conversion .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptide bond formation, macrolactamization, the modified Curtius reaction, azidation of pyridine N-oxides, N-alkylation, 1,3-dipolar cycloaddition, phosphoramidation, carbamate synthesis, and the activation of carbamate anions .

Result of Action

The molecular effect of this compound’s action is the conversion of hydroxyl groups to azides . This conversion is part of several important chemical reactions, including peptide bond formation and macrolactamization . On a cellular level, the effects would depend on the specific context in which the compound is used.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a base such as DBU is necessary for the azidation process . Additionally, the reaction temperature and the pH of the buffer solution can significantly influence the rate of catalytic hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphorazidate group .

Industrial Production Methods: In an industrial setting, the production of Bis(4-Nitrophenyl) phosphorazidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(4-Nitrophenyl) phosphorazidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols: Used in substitution reactions to form azides.

    Bases: Such as DBU, are used to facilitate the substitution reactions.

    Solvents: Dichloromethane is commonly used as a solvent in these reactions.

Major Products:

    Azides: Formed from the reaction with alcohols.

    4-Nitrophenol: Formed as a byproduct in hydrolysis reactions.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Bis(4-Nitrophenyl) phosphorazidate is unique due to the presence of the 4-nitrophenyl groups, which enhance its reactivity and make it particularly useful in the synthesis of azides. The nitro groups also influence the electronic properties of the compound, making it distinct from other phosphorazidates .

Properties

IUPAC Name

1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXROBVMVVUMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454071
Record name Bis(4-Nitrophenyl) phosphorazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51250-91-0
Record name Bis(4-nitrophenyl) phosphorazidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51250-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-Nitrophenyl) phosphorazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-Nitrophenyl) phosphorazidate
Reactant of Route 2
Reactant of Route 2
Bis(4-Nitrophenyl) phosphorazidate
Reactant of Route 3
Reactant of Route 3
Bis(4-Nitrophenyl) phosphorazidate
Reactant of Route 4
Reactant of Route 4
Bis(4-Nitrophenyl) phosphorazidate
Reactant of Route 5
Reactant of Route 5
Bis(4-Nitrophenyl) phosphorazidate
Reactant of Route 6
Reactant of Route 6
Bis(4-Nitrophenyl) phosphorazidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.